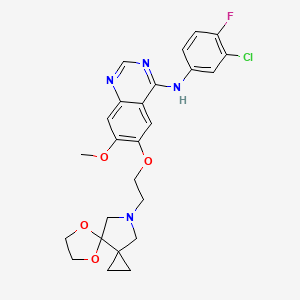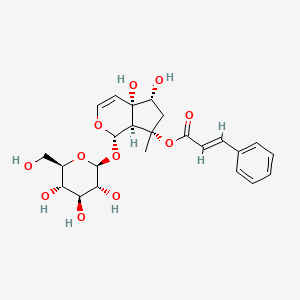
Harpagosid
Übersicht
Beschreibung
. It is an iridoid glycoside, a class of compounds known for their diverse biological activities. Harpagoside is the active chemical constituent responsible for the medicinal properties of devil’s claw, which has been used for centuries by the Khoisan people of southern Africa to treat various health disorders, including fever, diabetes, hypertension, and blood-related diseases .
Wissenschaftliche Forschungsanwendungen
Harpagoside has a wide range of scientific research applications:
In Vivo
In vivo experiments have been used to study the effects of harpagoside on various diseases and conditions. For example, harpagoside has been found to reduce inflammation and pain in animal models of osteoarthritis and rheumatoid arthritis. It has also been found to reduce inflammation and oxidative stress in animal models of liver injury. Additionally, harpagoside has been found to have anti-cancer effects in animal models of skin cancer and pancreatic cancer.
In Vitro
In vitro experiments have been used to study the mechanisms of action of harpagoside. For example, harpagoside has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and to induce the production of anti-inflammatory cytokines. Additionally, harpagoside has been found to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
Harpagoside exerts its effects primarily through the inhibition of cyclooxygenases 1 and 2 (COX-1 and COX-2) in the arachidonic acid pathway . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Harpagoside also modulates the endocannabinoid system by activating CB2 receptors, which play a role in anti-inflammatory and analgesic pathways .
Biologische Aktivität
Harpagoside has been found to have a variety of biological activities. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. Additionally, harpagoside has been found to have anti-cancer effects in animal models of skin cancer and pancreatic cancer.
Biochemical and Physiological Effects
Harpagoside has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and to induce the production of anti-inflammatory cytokines. Additionally, harpagoside has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using harpagoside in laboratory experiments include its availability in large quantities, its low cost, and its ability to be synthesized in the laboratory. Additionally, harpagoside has been found to have a variety of biological activities, including anti-inflammatory, analgesic, and antioxidant properties, as well as anti-cancer effects in animal models.
The limitations of using harpagoside in laboratory experiments include its lack of solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of harpagoside is not yet known, and further research is needed to fully understand its pharmacodynamics.
Zukünftige Richtungen
For research on harpagoside include further investigation into its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of harpagoside for various conditions. Additionally, research is needed to determine the long-term safety and efficacy of harpagoside in humans. Lastly, research is needed to identify new sources of harpagoside, as well as new methods of synthesizing it in the laboratory.
Safety and Hazards
Harpagoside is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Harpagoside interacts with several enzymes and proteins. It has been shown to moderately inhibit cyclooxygenases 1 and 2 (COX-1/2) and overall nitric oxide production in human blood . It also interacts with the peroxisome proliferator-activated receptor (PPAR)-γ, leading to the reduction of tumor necrosis factor-α-induced mRNA synthesis and protein production .
Cellular Effects
Harpagoside has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced increases in COX-2 and nitric oxide levels, as well as tumor necrosis factor (TNF) mRNA expression in HepG2 cells . In vivo, harpagoside reduces synovial inflammation, joint destruction, and bone erosion in a mouse model of collagen-induced arthritis .
Molecular Mechanism
The molecular mechanism of harpagoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to activate the PPAR-γ pathway, regulating lipid and glucose metabolism . It also inhibits the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin .
Temporal Effects in Laboratory Settings
The effects of harpagoside change over time in laboratory settings. While specific studies on the temporal effects of harpagoside are limited, it has been shown to have long-term effects on cellular function, particularly in reducing inflammation and joint destruction in animal models .
Dosage Effects in Animal Models
The effects of harpagoside vary with different dosages in animal models. Studies have shown that the whole extract of Harpagophytum procumbens has a dose-dependent activity, whereas harpagoside was not effective when used alone .
Metabolic Pathways
Harpagoside is involved in the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harpagoside can be synthesized through a series of chemical reactions starting from geraniol, which is synthesized from geranyl pyrophosphate by geraniol diphosphate synthase . The synthetic route involves hydroxylation, oxidation, cyclization, carboxylation, glycosylation, and esterification steps .
Industrial Production Methods: Industrial production of harpagoside typically involves extraction from the roots of Harpagophytum procumbens. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate harpagoside .
Analyse Chemischer Reaktionen
Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include harpagide, cinnamic acid, and various derivatives of harpagoside .
Vergleich Mit ähnlichen Verbindungen
Harpagoside is often compared with other iridoid glycosides such as harpagide, aucubin, and catalpol . While all these compounds exhibit anti-inflammatory properties, harpagoside is unique due to its higher potency and specific inhibition of COX enzymes . Additionally, harpagoside’s ability to modulate the endocannabinoid system sets it apart from other similar compounds .
Similar Compounds:
- Harpagide
- Aucubin
- Catalpol
Harpagoside’s unique combination of anti-inflammatory and analgesic properties, along with its specific molecular targets, makes it a valuable compound in both scientific research and therapeutic applications.
Eigenschaften
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-FMHLWDFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032528 | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19210-12-9 | |
| Record name | Harpagoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that Harpagoside significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []
Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?
A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, Harpagoside offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []
Q3: What is the molecular formula and weight of Harpagoside?
A3: The molecular formula of Harpagoside is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.
Q4: What spectroscopic techniques are typically used to characterize Harpagoside?
A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize Harpagoside. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []
Q5: What formulation strategies are being explored to improve Harpagoside's bioavailability?
A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of Harpagoside. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.
Q6: What is the pharmacokinetic profile of Harpagoside in animal models?
A6: In horses, after oral administration of a Devil’s Claw extract standardized to Harpagoside, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []
Q7: Has Harpagoside demonstrated efficacy in preclinical models of inflammation?
A7: Yes, Harpagoside has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain Harpagoside, exhibited significant reduction in paw swelling. []
Q8: What about Harpagoside's effects in models of chronic inflammation like arthritis?
A8: Harpagoside has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



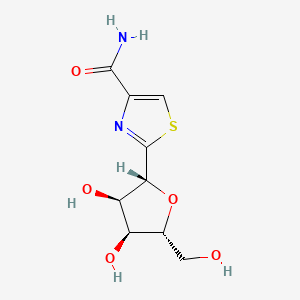

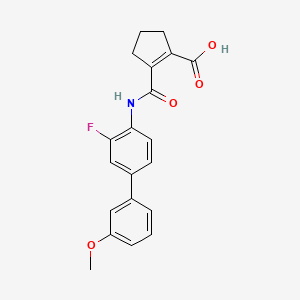
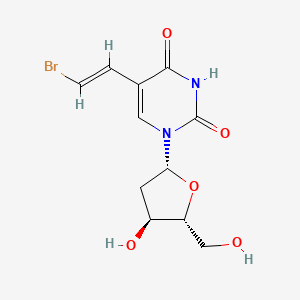
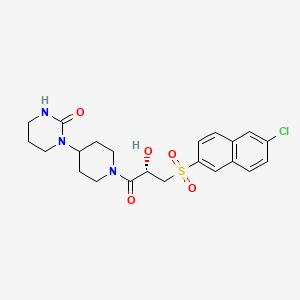




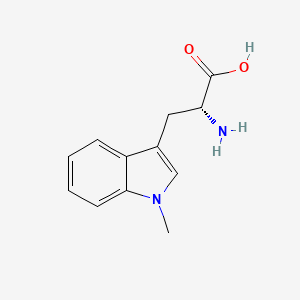
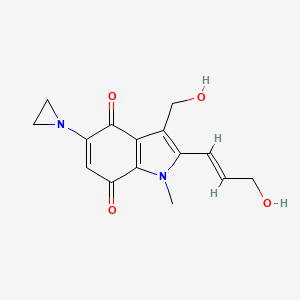
![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)
